1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate 1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1208359-58-3
VCID: VC11724100
InChI: InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7,13H2,1-4H3/t8-,9-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)OC
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol

1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate

CAS No.: 1208359-58-3

Cat. No.: VC11724100

Molecular Formula: C12H22N2O4

Molecular Weight: 258.31 g/mol

* For research use only. Not for human or veterinary use.

1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate - 1208359-58-3

Specification

CAS No. 1208359-58-3
Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
IUPAC Name 1-O-tert-butyl 3-O-methyl (3S,5S)-5-aminopiperidine-1,3-dicarboxylate
Standard InChI InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7,13H2,1-4H3/t8-,9-/m0/s1
Standard InChI Key BEOGYMDIRWHZBM-IUCAKERBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H](C[C@@H](C1)N)C(=O)OC
SMILES CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)OC

Introduction

Structural and Stereochemical Features

The compound’s piperidine backbone is substituted at the 1- and 3-positions with tert-butyl and methyl carboxylate groups, respectively, while the 5-position hosts an amino group in a trans configuration relative to the adjacent substituents. This stereochemistry is critical for its interactions in chiral environments, particularly in drug design where enantioselectivity often dictates biological activity.

Key Structural Data

PropertyValueSource
Molecular FormulaC12H22N2O4\text{C}_{12}\text{H}_{22}\text{N}_{2}\text{O}_{4}
Molecular Weight258.31 g/mol
CAS Number1208359-58-3
Stereochemistrytrans-5-amino configuration

The tert-butyl group enhances solubility in nonpolar solvents, while the methyl ester provides a handle for further functionalization. The amino group’s trans orientation influences hydrogen-bonding potential and steric interactions, which are pivotal in determining reactivity and binding affinity.

Synthesis and Reaction Pathways

Synthesis of 1-tert-butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate typically begins with tert-butyl 4-oxopiperidine-1-carboxylate, which undergoes sequential modifications. A representative route involves:

  • Reductive Amination: Introduction of the amino group via catalytic hydrogenation using palladium on carbon or Raney nickel under controlled conditions (40°C, ~2585 Torr).

  • Esterification: Methylation of the carboxylic acid intermediate to install the methyl ester group .

Alternative methods employ chiral auxiliaries or asymmetric catalysis to achieve the desired trans stereochemistry, with reported yields exceeding 90% under optimized conditions .

Reaction Conditions

ParameterValueSource
CatalystPd/C or Raney Ni
Temperature40°C
Pressure2585 Torr
SolventEthanol

Physical and Chemical Properties

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water, attributed to its hydrophobic tert-butyl group. Its logP value (~1.5) suggests favorable membrane permeability, a desirable trait for drug candidates.

Physicochemical Profile

PropertyValueSource
logP~1.5
Rotatable Bonds6
Hydrogen Bond Donors1 (NH₂)
Hydrogen Bond Acceptors4 (2 ester O, 1 carboxyl O, 1 NH₂)

Thermal stability data indicate decomposition above 200°C, necessitating storage at 2–8°C in airtight containers .

Applications in Pharmaceutical Research

Piperidine derivatives are foundational in drug discovery, with 1-tert-butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate serving as a precursor to:

  • Neurological Agents: Dopamine receptor modulators and serotonin reuptake inhibitors .

  • Anticancer Compounds: Kinase inhibitors targeting aberrant signaling pathways.

  • Antimicrobials: Peptidomimetics disrupting bacterial cell wall synthesis.

The amino group’s trans configuration enhances binding to chiral enzyme pockets, as demonstrated in studies of analogous compounds.

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